molecular formula C12H11N5 B8324994 3-(6-Methylamino-pyrimidin-4-ylamino)-benzonitrile

3-(6-Methylamino-pyrimidin-4-ylamino)-benzonitrile

Cat. No. B8324994
M. Wt: 225.25 g/mol
InChI Key: SFBKVDDETIAQHE-UHFFFAOYSA-N
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Patent
US08552002B2

Procedure details

A mixture of (6-chloro-pyrimidin-4-yl)-methylamine (1.44 g, 10 mmol), 3-amino-benzonitrile. (1.18 g, 10 mmol), 2-propanol (10 mL) and conc. HCl (0.45 mL, ˜5 mmol) is stirred for 36 h at 90° C. After cooling to room temperature, CH3OH is added and the reaction mixture is basified with conc. aqueous ammonia solution. The precipitate which forms upon addition of H2O is filtered off, washed with H2O and dried in vacuo to afford the title compound.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0.45 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][CH3:9])[CH:3]=1.[NH2:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[C:14]#[N:15].Cl.N>O.CO.CC(O)C>[CH3:9][NH:8][C:4]1[N:5]=[CH:6][N:7]=[C:2]([NH:10][C:11]2[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=2)[C:14]#[N:15])[CH:3]=1

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0.45 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC(=NC=N1)NC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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